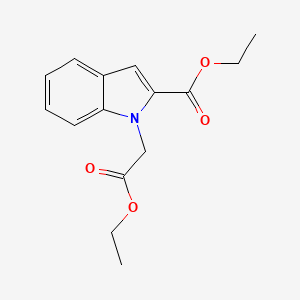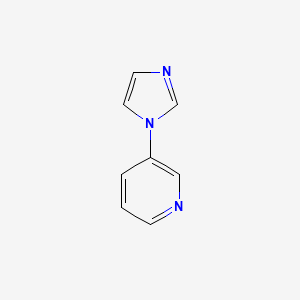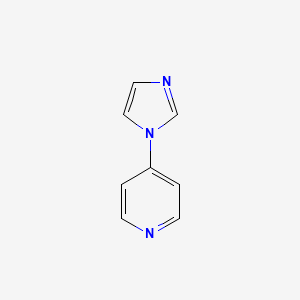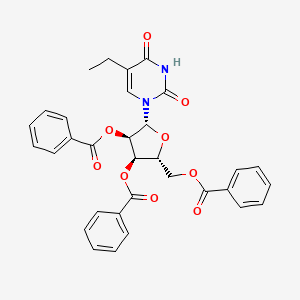
2',3',5'-Tri-O-benzoyl-5-ethyluridine
Vue d'ensemble
Description
2’,3’,5’-Tri-O-benzoyl-5-ethyluridine is a chemical compound predominantly used in biomedical research . It exhibits immense potential as a chemotherapy agent for various forms of cancer . Studies also suggest its possible utility in combating hepatitis C viral infections .
Molecular Structure Analysis
The molecular formula of 2’,3’,5’-Tri-O-benzoyl-5-ethyluridine is C32H28N2O9 . Its molecular weight is 584.57 . The InChI key is QHXONHVHMASILU-IYUNARRTSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’,3’,5’-Tri-O-benzoyl-5-ethyluridine include a molecular weight of 584.57 and a molecular formula of C32H28N2O9 . The density is 1.4±0.0 g/cm3 .Applications De Recherche Scientifique
Synthesis and Antitumor Activity
2',3',5'-Tri-O-benzoyl-5-ethyluridine has been explored in the context of antitumor activities. Research has shown that compounds related to 2',3',5'-Tri-O-benzoyl-5-ethyluridine exhibit cytotoxic properties toward various cancer cell lines. For instance, derivatives of this compound demonstrated cytotoxicity against B16 murine melanoma cells, as well as against P388 and L1210 cells in culture, suggesting potential applications in cancer treatment (Franchetti et al., 1990), (Srivastava & Robins, 1983).
Synthesis and Pharmaceutical Development
This compound has also been pivotal in the development of various pharmaceuticals. Different synthesis methods and modifications of 2',3',5'-Tri-O-benzoyl-5-ethyluridine have been developed for better efficacy and potential pharmaceutical applications. For example, new methods for synthesizing nucleosides, including analogs of 2',3',5'-Tri-O-benzoyl-5-ethyluridine, have been devised, often leading to improved yields and easier production processes (Yamashita et al., 1989), (Ross et al., 2005).
Antiviral Applications
Compounds structurally similar to 2',3',5'-Tri-O-benzoyl-5-ethyluridine have shown effectiveness in antiviral applications. Various analogs have been synthesized and tested against different viruses, indicating their potential use as antiviral agents. This includes studies evaluating the efficacy against human immunodeficiency virus (HIV) and other significant viral pathogens (Warshaw & Watanabe, 1990).
Mécanisme D'action
While the specific mechanism of action for 2’,3’,5’-Tri-O-benzoyl-5-ethyluridine is not mentioned, related compounds like uridine triacetate are used to compete with 5-fluorouracil (5-FU) metabolites for incorporation into the genetic material of non-cancerous cells . This reduces toxicity and cell-death associated with cytotoxic intermediates .
Propriétés
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O9/c1-2-20-18-34(32(39)33-27(20)35)28-26(43-31(38)23-16-10-5-11-17-23)25(42-30(37)22-14-8-4-9-15-22)24(41-28)19-40-29(36)21-12-6-3-7-13-21/h3-18,24-26,28H,2,19H2,1H3,(H,33,35,39)/t24-,25-,26-,28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXONHVHMASILU-IYUNARRTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3',5'-Tri-O-benzoyl-5-ethyluridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



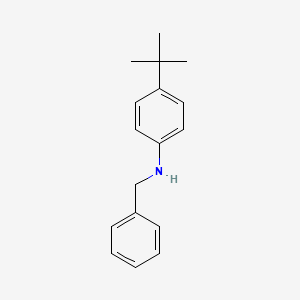


![7-Azabicyclo[2.2.1]heptane-1,7-dicarboxylic acid, 3-hydroxy-, 7-(1,1-dimethylethyl) 1-methyl ester, (1R,3R,4S)-rel-](/img/structure/B3255531.png)
![(4Ar,6R,7S,8S,8aS)-7-amino-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B3255533.png)
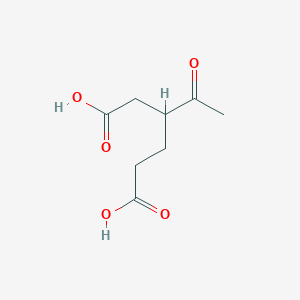
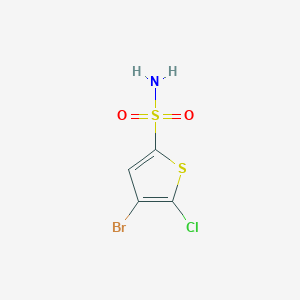
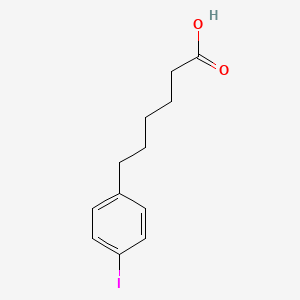
![5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3255572.png)


